diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate
Description
Diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a benzo[cd]indole core with disulfonate groups, making it an interesting subject for chemical and biological research.
Properties
IUPAC Name |
diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7S2/c25-23-18-13-7-12-17-19(32(26,27)30-15-8-3-1-4-9-15)14-20(22(24-23)21(17)18)33(28,29)31-16-10-5-2-6-11-16/h1-14H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARONUFKYFBIWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the indole derivative is treated with sulfonating agents in a controlled environment to ensure high yield and purity . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
Diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate is unique due to its disulfonate groups, which enhance its solubility and reactivity compared to other indole derivatives . This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
